molecular formula C28H39NO5S B12539925 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-72-5

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12539925
CAS No.: 651331-72-5
M. Wt: 501.7 g/mol
InChI Key: YFDGXKKJSBCQLP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- (CAS: 651331-66-7) is a sulfonated indole derivative with a 12-carbon alkyl chain (dodecanol) at position 3, a 5-methoxy group on the indole ring, and a 4-methoxyphenyl sulfonyl group at position 1. Its molecular formula is C₂₆H₃₅NO₅S, with a molar mass of 473.6248 g/mol . The sulfonyl group enhances electron-withdrawing properties, while the methoxy substituents influence electronic and steric interactions .

Synthesis and Applications Synthetic routes involve sulfonylation of the indole nitrogen, followed by alkylation to introduce the dodecanol chain. Similar protocols are described for related compounds using NaBH₄ reduction or POCl₃-mediated reactions .

Properties

CAS No.

651331-72-5

Molecular Formula

C28H39NO5S

Molecular Weight

501.7 g/mol

IUPAC Name

12-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]dodecan-1-ol

InChI

InChI=1S/C28H39NO5S/c1-33-24-14-17-26(18-15-24)35(31,32)29-22-23(27-21-25(34-2)16-19-28(27)29)13-11-9-7-5-3-4-6-8-10-12-20-30/h14-19,21-22,30H,3-13,20H2,1-2H3

InChI Key

YFDGXKKJSBCQLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves several steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may include additional steps to introduce the dodecanol and methoxyphenylsulfonyl groups.

Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Alkyl Chain Length

(a) 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- (CAS: 651331-73-6)
  • Molecular Formula: C₃₀H₄₃NO₅S
  • Molar Mass : 529.73112 g/mol
  • Key Differences: The tetradecanol chain (14 carbons) increases lipophilicity compared to the dodecanol variant. This enhances membrane permeability but reduces aqueous solubility.
(b) 1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
  • Molecular Formula: C₂₆H₃₅NO₅S (isomeric to the dodecanol compound)
(c) 3-{5-Methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic Acid
  • Molecular Formula: C₁₉H₁₉NO₆S
  • Molar Mass : 389.42 g/mol
  • Key Differences: The propanoic acid chain introduces polarity and hydrogen-bonding capacity, improving water solubility but limiting passive diffusion across membranes.

Substituent Modifications on the Indole Ring

(a) 5-Methoxy-1-(phenylsulfonyl)-3-(thiophen-2-yl)-1H-indole
  • Key Features : Replaces the 4-methoxyphenyl sulfonyl group with a phenyl sulfonyl and adds a thiophene at position 3.
(b) 5-Methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic Acid (CAS: 19616-11-6)
  • Molecular Formula: C₁₈H₁₇NO₄
  • Key Differences: The carboxylic acid group at position 3 replaces the dodecanol chain, creating a polar, ionizable molecule. This structural shift is critical for interactions with charged residues in enzyme active sites .

Comparison of Physicochemical Properties

Property Dodecanol Compound Tetradecanol Compound Propanoic Acid Derivative
Molar Mass (g/mol) 473.62 529.73 389.42
LogP (Predicted) ~6.5 (highly lipophilic) ~7.2 ~2.1 (polar)
Solubility Low in water Very low in water Moderate in water
Biological Half-Life Likely prolonged Longer due to higher LogP Shorter due to renal clearance

Biological Activity

Structure-Activity Relationship

The unique structural features of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- may contribute to its biological activity:

  • Methoxy Group : The presence of a methoxy group at the 5-position of the indole ring could enhance its binding affinity to certain biological targets.
  • Sulfonyl Group : The sulfonyl moiety may play a crucial role in the compound's interaction with enzymes or receptors.
  • Long Alkyl Chain : The dodecanol substituent at the 3-position could influence the compound's lipophilicity and membrane permeability.

Comparative Analysis

To better understand the potential biological activity of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-, we can compare it to structurally similar compounds:

CompoundStructural SimilarityObserved Biological Activity
1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-Differs only in methoxy positionPotential antimicrobial activity
3-substituted 1H-imidazol-5-yl-1H-indolesSimilar indole coreAnti-MRSA activity (MIC ≤ 0.25 µg/mL)
5-phenyl-1H-imidazolesContains imidazole ringSelective antifungal activity against C. neoformans

Research Gaps and Future Directions

While the exact biological activity of 1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- remains to be fully elucidated, several research directions can be proposed:

  • Antimicrobial Screening : Given the activity of similar compounds against MRSA, testing this compound against various bacterial strains could yield valuable results.
  • Antifungal Assays : Evaluating its efficacy against C. neoformans and other fungal species could reveal potential antifungal properties.
  • Cytotoxicity Studies : Assessing the compound's effects on various cancer cell lines could uncover potential anticancer activities.
  • Enzyme Inhibition Assays : Investigating its interaction with specific enzymes could provide insights into potential therapeutic applications.
  • Structure-Activity Relationship Studies : Synthesizing and testing structural analogs could help identify the key molecular features responsible for biological activity.

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